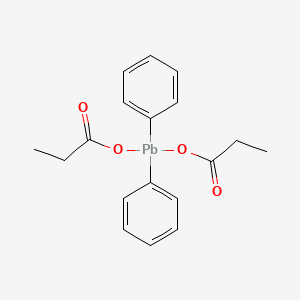
Lead diphenyl acid propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead diphenyl acid propionate is a chemical compound that combines lead with diphenyl acid and propionic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lead diphenyl acid propionate typically involves the reaction of diphenyl acid with lead salts in the presence of propionic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Lead diphenyl acid propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions may convert the lead component to different oxidation states.
Substitution: The diphenyl and propionate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lead diphenyl acid propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug delivery systems.
Industry: It can be used in the production of specialized materials or as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of lead diphenyl acid propionate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Lead acetate: Another lead-containing compound with different chemical properties and applications.
Diphenyl acetic acid: A related compound that lacks the lead component.
Propionic acid derivatives: Compounds that share the propionic acid moiety but differ in their other functional groups.
Uniqueness: Lead diphenyl acid propionate is unique due to its combination of lead, diphenyl acid, and propionic acid, which imparts specific chemical properties and potential applications that are distinct from those of similar compounds
Eigenschaften
CAS-Nummer |
56764-40-0 |
|---|---|
Molekularformel |
C18H20O4Pb |
Molekulargewicht |
507 g/mol |
IUPAC-Name |
[diphenyl(propanoyloxy)plumbyl] propanoate |
InChI |
InChI=1S/2C6H5.2C3H6O2.Pb/c2*1-2-4-6-5-3-1;2*1-2-3(4)5;/h2*1-5H;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
BWOREAPMHKDVSC-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


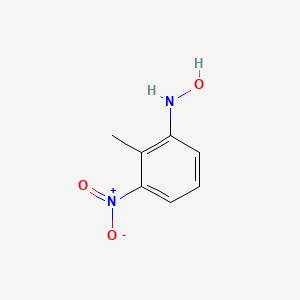
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

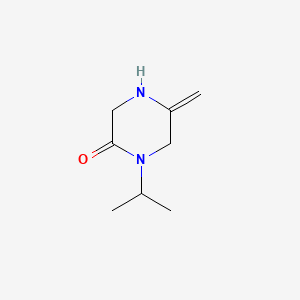
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
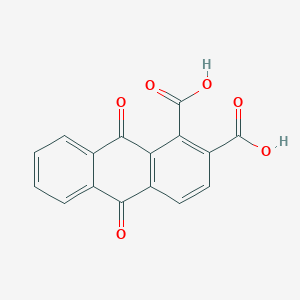
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
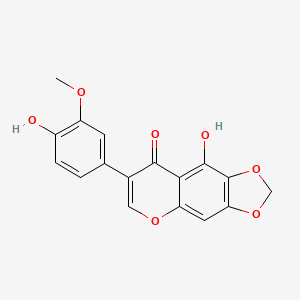

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
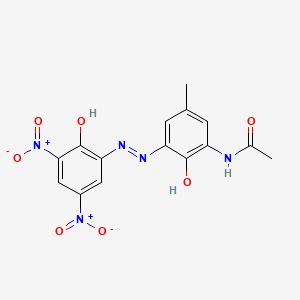
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
